Product packaging for 1-Oxa-5-thia-9-azaspiro[5.5]undecane(Cat. No.:CAS No. 947534-50-1)

1-Oxa-5-thia-9-azaspiro[5.5]undecane

Cat. No.: B12622521
CAS No.: 947534-50-1
M. Wt: 173.28 g/mol
InChI Key: WEGQEUOPTLACAE-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Organic Synthesis and Medicinal Chemistry

Spirocyclic scaffolds, which feature two rings connected by a single common atom, are increasingly vital in modern chemical research. tandfonline.comnih.gov Their primary advantage lies in their inherent and rigid three-dimensional nature. tandfonline.combldpharm.com Unlike flat aromatic systems, this 3D geometry allows molecules to project functional groups in multiple directions, facilitating more precise and effective interactions with the complex three-dimensional binding sites of biological targets like proteins. tandfonline.com This structural rigidity limits the conformational mobility of a molecule, which can be beneficial for locking a drug candidate into its most active shape. nih.gov

In medicinal chemistry, the incorporation of spirocyclic motifs is a recognized strategy for developing novel therapeutics. bldpharm.comnih.gov These scaffolds are considered "privileged structures" because they frequently appear in bioactive natural products and approved drugs. rsc.org Introducing a spirocycle can significantly enhance a compound's pharmacological profile by improving potency and selectivity. nih.gov Furthermore, it can modulate key physicochemical properties such as aqueous solubility and metabolic stability. bldpharm.com The increased fraction of sp3-hybridized carbon atoms in spirocycles is a desirable feature in drug design, as it often correlates with a higher success rate in clinical development. bldpharm.com

Overview of Undecane Spiro Ring Systems with Heteroatoms

The spiro[5.5]undecane framework consists of two six-membered rings joined by a central spiro atom. wikipedia.org While the parent hydrocarbon is entirely carbon-based, the introduction of heteroatoms—such as oxygen (O), sulfur (S), and nitrogen (N)—into the rings gives rise to a vast array of heterocyclic systems with diverse properties. thieme-connect.com These "heteraspiro[5.5]alkanes" are of significant interest due to the unique spatial arrangement of their functional groups and their potential applications as rigid frameworks for pharmacophores. thieme-connect.com

The identity and position of the heteroatoms create distinct structural families. For example, research has explored derivatives of 1-oxa-9-azaspiro[5.5]undecane for various therapeutic targets. researchgate.netresearchgate.net Other documented systems include diazaundecanes like 1-oxa-4,9-diazaspiro[5.5]undecane, which have been investigated as potent enzyme inhibitors. nih.gov The inclusion of sulfur adds further diversity, leading to structures such as 1-oxa-5-thia-8-azaspiro[5.5]undecane and complex polysulfur systems like 2,4,8,10-tetrathiaspiro[5.5]undecane. researchgate.net This structural variety allows chemists to fine-tune the electronic and steric properties of the scaffold for specific applications.

Specific Focus: The 1-Oxa-5-thia-9-azaspiro[5.5]undecane System

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NOS B12622521 1-Oxa-5-thia-9-azaspiro[5.5]undecane CAS No. 947534-50-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

947534-50-1

Molecular Formula

C8H15NOS

Molecular Weight

173.28 g/mol

IUPAC Name

1-oxa-5-thia-9-azaspiro[5.5]undecane

InChI

InChI=1S/C8H15NOS/c1-6-10-8(11-7-1)2-4-9-5-3-8/h9H,1-7H2

InChI Key

WEGQEUOPTLACAE-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCNCC2)SC1

Origin of Product

United States

Synthetic Methodologies for 1 Oxa 5 Thia 9 Azaspiro 5.5 Undecane and Analogues

Strategies for Spiro[5.5]undecane Core Construction

The spiro[5.5]undecane skeleton is a common motif in a variety of natural products and biologically active molecules. Its synthesis has been the subject of extensive research, leading to the development of several powerful and versatile methods.

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are a cornerstone for the synthesis of spirocyclic compounds. These methods involve the formation of one of the rings by cyclizing a suitably functionalized acyclic precursor. A common strategy involves the intramolecular cyclopropanation of a cyclohexanone (B45756) derivative followed by ring fragmentation, which can lead to the stereoselective formation of the spiro[5.5]undecane core. For instance, the synthesis of the sesquiterpene β-chamigrene, which features a spiro[5.5]undecane carbon framework, has been achieved through such an approach. nih.gov Another powerful intramolecular approach is the dearomative ipso-iodocyclization of 5-(4-(1-ethoxyethoxy)phenyl)-1-alkynes, which provides a broadly applicable route to spiro[5.5]undecanes. nih.gov This reaction proceeds at room temperature and utilizes an easy-to-handle iodinating reagent. nih.gov

Radical and Oxidative Cyclization Methods

Radical cyclizations offer a powerful means to construct complex cyclic systems, including spirocycles. An efficient method for the preparation of azaspirocyclic cyclohexadienones involves an ipso oxidative radical cyclization of p-oxygenated N-benzylacetamides and N-phenethylacetamides. nih.gov This xanthate-based method provides a direct route to the spirocyclic core. nih.gov

Prins Cyclization Strategies for Spiro Ring Formation

The Prins reaction and its variants have emerged as powerful tools for the stereoselective synthesis of tetrahydropyran (B127337) rings, which can be integral components of spirocyclic systems. researchgate.netbeilstein-journals.org This reaction typically involves the acid-catalyzed condensation of an alkene or alkyne with a carbonyl compound. nih.gov The resulting oxocarbenium ion intermediate can then be trapped by a nucleophile to afford the cyclized product. beilstein-journals.org A notable application is the Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. tandfonline.comfigshare.com Furthermore, highly stereoselective Prins-type cyclizations of homoallylic and bis-homoallylic alcohols with isatin (B1672199) ketals have been developed to synthesize enantiopure spirocyclic oxindole (B195798) pyrans and oxepenes. nih.gov

Prins Cyclization Variant Reactants Product Key Features
Cascade CyclizationHomoallylic amine, Aldehyde1,9-Dioxa-4-azaspiro[5.5]undecane derivativeForms two rings in one pot
Stereoselective CyclizationHomoallylic alcohol, Isatin ketalSpirocyclic oxindole pyranHigh stereoselectivity, enantiopure products

Ring-Closing Metathesis for Spirocyclic Precursors

Ring-closing metathesis (RCM) has become a widely used and versatile method for the synthesis of cyclic compounds, including spirocycles. This reaction, often catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of two terminal olefins to form a new cyclic alkene with the concomitant release of ethylene. RCM is particularly useful for the synthesis of medium to large rings and has been applied to the preparation of various spirocyclic systems. arkat-usa.org The strategy typically involves the synthesis of a diallylated precursor which then undergoes RCM to furnish the spirocyclic core. arkat-usa.org This methodology has been instrumental in the synthesis of macrocyclic drug candidates. drughunter.com While direct RCM can be challenging for some substrates, relay ring-closing metathesis (RRCM) can be employed to overcome issues of steric hindrance or electronic deactivation. mdpi.com

Conjugate Addition/Dipolar Cycloaddition Cascades for Azaspiro[5.5]undecanes

A highly efficient and stereocontrolled route to the azaspiro[5.5]undecane ring system involves a tandem conjugate addition/dipolar cycloaddition cascade. acs.orgacs.orgfigshare.com This strategy has been successfully applied to the total synthesis of perhydrohistrionicotoxin, an alkaloid containing the azaspiro[5.5]undecane core. acs.orgacs.orgfigshare.com The reaction of a cyclohexanone oxime with a suitable diene initiates a conjugate addition to form a transient nitrone, which then undergoes an intramolecular dipolar cycloaddition to yield a bicyclic isoxazolidine. acs.orgacs.orgfigshare.com Reductive cleavage of the N-O bond in the cycloadduct then furnishes the desired azaspiro[5.5]undecane. acs.orgacs.orgfigshare.com Another powerful one-step method for constructing the 1-azaspiro[5.5]undecane skeleton from linear amino ynone substrates utilizes a mercuric triflate-catalyzed cycloisomerization. nih.gov

Targeted Synthesis of 1-Oxa-5-thia-9-azaspiro[5.5]undecane Derivatives

While the synthesis of the specific this compound has not been explicitly detailed in the reviewed literature, the synthesis of closely related 1-oxa-9-azaspiro[5.5]undecane derivatives provides significant insight into potential synthetic routes. osi.lvresearchgate.net Research in this area has been driven by the potential of these spirocyclic scaffolds in medicinal chemistry, for instance as antituberculosis agents. osi.lvresearchgate.netscispace.com

A key strategy for the synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives involves a multi-step sequence starting from readily available precursors. The spirocyclic core can be constructed and subsequently functionalized to introduce chemical diversity. For example, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been synthesized and evaluated as potential inhibitors of the MmpL3 protein in M. tuberculosis. osi.lv The optimization of these structures is often guided by molecular docking studies to enhance their biological activity. osi.lv Furthermore, the 1-oxa-9-azaspiro[5.5]undecane scaffold has been utilized as a basis for designing inhibitors of soluble epoxide hydrolase and as agonists for the free fatty acid 1 receptor. researchgate.net

In a different approach, the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been accomplished through a versatile route starting from N-Boc-piperidone. acs.orgsci-hub.se This strategy involves the formation of an epoxide, followed by a thermal ring-opening with arylamines to yield aminoalcohols, which are precursors to the final spirocyclic products. acs.org

The following table summarizes some of the synthesized 1-oxa-9-azaspiro[5.5]undecane analogues and their synthetic precursors.

Target Compound Starting Material Key Synthetic Step Application/Significance
1-Oxa-9-azaspiro[5.5]undecane derivativesNot specified in abstractOptimization of antituberculosis activityPotential MmpL3 inhibitors osi.lvresearchgate.netscispace.com
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivativesN-Boc-piperidoneEpoxide ring-opening with arylaminesDual μ-opioid receptor agonists and σ1 receptor antagonists acs.orgsci-hub.se
1-Oxa-9-azaspiro[5.5]undecane-9-sulfonamides3-[4-(benzyloxy)phenyl]propanoic acid coreNot specified in abstractCarbonic anhydrase interrogation researchgate.net

Diastereoselective and Enantioselective Synthesis in Spirocyclic Chemistry

The construction of specific stereoisomers is crucial in drug discovery, as different enantiomers and diastereomers of a chiral molecule can exhibit significantly different biological activities. In the realm of spirocyclic chemistry, achieving high levels of diastereoselectivity and enantioselectivity presents a formidable challenge due to the steric complexity of the spirocyclic core.

A notable strategy for achieving diastereoselectivity in the synthesis of related azaspirocycles involves a dysprosium(III) triflate-catalyzed aza-Piancatelli rearrangement, which has been shown to produce azaspirocycles with high diastereoselectivity. rsc.org While not directly applied to this compound, this method highlights the potential of Lewis acid catalysis in controlling the stereochemical outcome of spirocyclization reactions.

For the synthesis of sulfur-containing spirocycles, enantioselective methods have been developed. For instance, the catalytic asymmetric synthesis of spirooxindoles has been achieved using dinuclear nickel Schiff base catalysis, demonstrating the feasibility of metal-catalyzed asymmetric additions to generate chiral spiro-compounds. nih.gov Another approach involves the use of chiral bifunctional sulfide (B99878) catalysts in bromolactonizations to produce γ-chiral α-spiro-γ-lactones with high enantioselectivity. nii.ac.jp These methods, while applied to different spirocyclic systems, provide a conceptual framework for the development of enantioselective syntheses of this compound analogues.

An enantioselective sulfa-Michael-cyclization reaction has been successfully employed for the synthesis of 1,5-benzothiazepines, which are structurally related to the thia-azaspiro core. nih.gov This reaction, catalyzed by a chiral N,N'-dioxide/Yb(OTf)₃ complex, affords high yields and excellent enantioselectivities, suggesting its potential applicability to the asymmetric synthesis of thia-azaspirocycles. nih.gov

The following table summarizes selected examples of stereoselective synthetic methods for spirocyclic compounds analogous to this compound.

Spirocyclic System Synthetic Method Key Features Stereochemical Outcome
AzaspirocyclesDysprosium(III) triflate-catalyzed aza-Piancatelli rearrangementLewis acid catalysisHigh diastereoselectivity rsc.org
SpirooxindolesDinuclear nickel Schiff base catalysisMetal-catalyzed asymmetric additionHigh enantioselectivity nih.gov
α-Spiro-γ-lactonesChiral bifunctional sulfide-catalyzed bromolactonizationOrganocatalysisHigh enantioselectivity nii.ac.jp
1,5-BenzothiazepinesEnantioselective sulfa-Michael-cyclizationChiral Lewis acid catalysisUp to 96% ee nih.gov

Optimization of Synthetic Routes for Efficiency and Scalability

The transition from a laboratory-scale synthesis to a large-scale, industrial process requires careful optimization of the synthetic route to ensure efficiency, cost-effectiveness, and safety. For complex molecules like this compound and its analogues, this often involves the development of tandem or multicomponent reactions, the use of more efficient catalytic systems, and the implementation of technologies such as microwave-assisted synthesis.

Tandem reactions, which combine multiple synthetic steps into a single operation, offer a powerful strategy for improving efficiency. For example, a tandem Nazarov/ene cyclization has been used for the stereoselective construction of spiro compounds, demonstrating the potential of cascade reactions in building complex spirocyclic frameworks in a single step. nih.gov Similarly, tandem Prins cyclizations are a versatile method for constructing oxygen-containing heterocycles, including spiro-derivatives. rsc.org A novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, showcasing the efficiency of this approach for related spiro-systems. nih.govacs.org

Multicomponent reactions (MCRs) are another key tool for optimizing synthetic routes. MCRs allow for the construction of complex molecules from three or more starting materials in a one-pot reaction, which significantly reduces the number of synthetic steps and purification procedures. The use of microwave-assisted MCRs has emerged as a particularly powerful technique for the rapid and efficient synthesis of spiro-heterocycles. nih.govrsc.org This method offers advantages such as reduced reaction times, higher yields, and often milder reaction conditions compared to conventional heating. nih.govrsc.org

The scalability of a synthetic route is also a critical consideration. The development of robust and reproducible procedures that can be safely performed on a large scale is essential. This often involves replacing hazardous reagents with safer alternatives, minimizing the use of protecting groups, and developing efficient purification methods. For instance, the synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives has been optimized for antituberculosis activity, which likely involved considerations of synthetic efficiency to produce a library of compounds for screening. researchgate.netosi.lv

The table below highlights key strategies for the optimization and scalability of synthetic routes for spiro-heterocyclic compounds.

Optimization Strategy Description Advantages Example Application
Tandem ReactionsMultiple bond-forming events occur in a single reaction vessel without isolation of intermediates.Increased efficiency, reduced waste, step economy.Nazarov/ene cyclization for spiro compounds. nih.gov
Multicomponent Reactions (MCRs)Three or more reactants combine in a one-pot reaction to form a single product.High atom economy, rapid access to molecular diversity.Microwave-assisted synthesis of spiro-heterocycles. nih.govrsc.org
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate chemical reactions.Reduced reaction times, increased yields, improved selectivity.Synthesis of various spiro-heterocycles. nih.govrsc.org
Catalytic MethodsUse of catalysts to promote reactions, often with high selectivity and turnover numbers.Milder reaction conditions, lower waste, potential for asymmetry.Lewis acid and metal-catalyzed spirocyclizations. rsc.orgnih.gov

Advanced Structural Characterization and Conformational Analysis of Spirocyclic Systems

Spectroscopic and Diffraction Techniques for Precise Structure Elucidation

The unambiguous determination of the constitution and configuration of 1-Oxa-5-thia-9-azaspiro[5.5]undecane relies on a suite of modern analytical techniques. While specific data for this exact compound is not extensively published, the application of standard spectroscopic and diffraction methods would be crucial for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR: These techniques are fundamental for establishing the carbon-hydrogen framework. The chemical shifts of the protons and carbons adjacent to the oxygen, sulfur, and nitrogen atoms would be indicative of the electronic environment. For instance, the protons on the carbon alpha to the oxygen atom would likely appear at a lower field (higher ppm) compared to those adjacent to the sulfur atom.

2D NMR Techniques: Correlation Spectroscopy (COSY) would be employed to establish proton-proton coupling networks within the two rings. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are indispensable for assigning the ¹H and ¹³C signals definitively by correlating protons to their directly attached carbons and to carbons two or three bonds away, respectively. This would be particularly useful in distinguishing between the two six-membered rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the through-space proximity of protons, which is vital for elucidating the preferred conformation and the relative stereochemistry of substituents on the rings.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and, consequently, the elemental composition of the molecule, confirming its molecular formula as C₇H₁₃NOS. The fragmentation pattern observed in the mass spectrum could also provide valuable structural information about the connectivity of the rings.

X-ray Diffraction: Single-crystal X-ray diffraction is the gold standard for the unequivocal determination of the three-dimensional structure of a crystalline compound. This technique would provide precise bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's conformation in the solid state. Furthermore, for a chiral, enantiomerically pure sample, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.

An interactive data table summarizing the expected analytical data for this compound is presented below.

Technique Expected Information Key Features for this compound
¹H NMRProton chemical shifts and coupling constantsDistinct signals for protons adjacent to O, S, and N atoms.
¹³C NMRCarbon chemical shiftsUnique signals for the spiro carbon and carbons bonded to heteroatoms.
2D NMR (COSY, HSQC, HMBC)Connectivity of atomsElucidation of the spin systems within each ring and their connection at the spirocenter.
Mass SpectrometryMolecular weight and fragmentationConfirmation of molecular formula and structural fragments.
X-ray Diffraction3D structure, bond lengths, anglesPrecise geometry of the spirocyclic system and absolute configuration.

Conformational Analysis of the Spiro[5.5]undecane Ring System

The spiro[5.5]undecane ring system is characterized by two six-membered rings joined at a common carbon atom. The conformational behavior of this system is dictated by the preference of each ring to adopt a low-energy chair conformation to minimize torsional and steric strain.

In the case of this compound, the introduction of heteroatoms into the rings significantly influences their conformational preferences. The C-O and C-S bond lengths and angles differ from those of C-C bonds, leading to a distortion of the ideal chair geometry. The lone pairs on the oxygen, sulfur, and nitrogen atoms also introduce stereoelectronic effects that can affect the conformational equilibrium.

The two rings in a spiro[5.5]undecane system can be oriented in different ways relative to each other. The rigid spirocyclic framework can introduce a distinct spatial arrangement of the constituent rings. For instance, in a related 1,5-oxaza spiro[5.5]undecane derivative, the angles between the planes of the rings were found to be significant, with the spiro[5.5]undecane core introducing an additional plane into the molecule. nih.gov This rigid conformation is a key feature of such spirocyclic systems. nih.gov

Computational modeling, such as density functional theory (DFT) calculations, would be a powerful tool to predict the relative energies of different conformations and to understand the factors governing the conformational landscape of this compound.

Stereochemical Aspects of Spirocyclic Scaffolds, including Quaternary Carbon Stereocenters

A key stereochemical feature of this compound is the presence of a spiro quaternary carbon stereocenter at the junction of the two rings. acs.org This spirocenter is chiral, meaning that the molecule is non-superimposable on its mirror image, and therefore exists as a pair of enantiomers.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to the spirocenter. The assignment of priorities to the four groups attached to the spiro carbon involves a careful analysis of the atoms in each ring. The presence of heteroatoms in the rings of this compound will influence the CIP priorities and thus the determination of the absolute configuration.

The catalytic enantioselective synthesis of molecules with spiro quaternary carbon stereocenters is a significant area of research, as these structures are found in many biologically active natural products. acs.org The development of synthetic methods to control the stereochemistry at the spirocenter is crucial for accessing enantiomerically pure spirocyclic compounds for various applications. acs.orgnih.gov

In addition to the spirocenter, other stereocenters can be present in substituted derivatives of this compound. The relative stereochemistry of these additional centers with respect to the spirocenter will give rise to diastereomers, each with distinct physical and biological properties. The control of both the absolute and relative stereochemistry is a major challenge in the synthesis of complex spirocyclic molecules.

Chemical Reactivity and Derivatization of 1 Oxa 5 Thia 9 Azaspiro 5.5 Undecane Scaffolds

Mechanistic Studies

Further research into the synthesis and reactivity of 1-Oxa-5-thia-9-azaspiro[5.5]undecane is required before a comprehensive and accurate scientific article on its chemical behavior can be composed.

Mechanistic Studies

Detailed mechanistic studies on the chemical reactivity and derivatization of the specific this compound scaffold are not extensively documented in publicly available scientific literature. The inherent functionalities of the scaffold, namely the ether, thioether, and secondary amine groups, suggest a rich and varied chemical reactivity. However, without specific research focusing on this particular spirocycle, a definitive account of its reaction mechanisms remains speculative.

In the absence of direct studies, mechanistic understanding can be inferred from the behavior of related, yet distinct, heterocyclic systems. It is crucial to note that such extrapolations are theoretical and would require experimental validation for the this compound core.

Generally, reactions involving similar scaffolds could proceed through several potential pathways:

N-Functionalization: The secondary amine at the 9-position is expected to be a primary site for reactivity. Reactions such as acylation, alkylation, and sulfonylation would likely proceed via standard nucleophilic substitution mechanisms. The lone pair of electrons on the nitrogen atom would initiate the attack on an electrophilic carbon or sulfur center. The transition state would involve the formation of a partial bond between the nitrogen and the electrophile, followed by the departure of a leaving group.

S-Oxidation: The sulfur atom at the 5-position is susceptible to oxidation. Treatment with oxidizing agents could lead to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone. The mechanism would involve the nucleophilic attack of the sulfur lone pair on the oxidant, typically a peroxy acid, to form an intermediate that then collapses to the oxidized product.

Ring-Opening Reactions: Under certain conditions, particularly with strong acids or bases, ring-opening reactions could occur. For instance, acid-catalyzed cleavage of the ether linkage at the 1-position might be initiated by protonation of the oxygen atom, making the adjacent carbon atoms more susceptible to nucleophilic attack.

It is important to reiterate that these are generalized mechanistic possibilities. The unique stereoelectronic properties imparted by the spirocyclic nature of this compound and the interplay between the three heteroatoms would significantly influence the actual reaction pathways and the stability of any intermediates or transition states.

Detailed research findings, including kinetic data, computational modeling, and spectroscopic analysis of intermediates, are required for a thorough and accurate elucidation of the mechanistic intricacies of this specific heterocyclic system.

Q & A

Q. How to analyze regioselectivity in spirocyclic compound functionalization?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹⁵N) to track reactive sites during methylthio or benzyl group introduction. Combine kinetic isotope effects (KIE) with DFT to identify transition-state preferences .

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